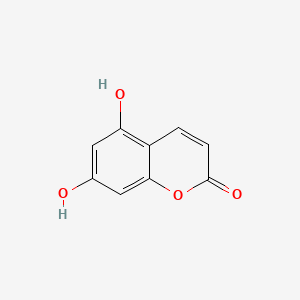

5,7-Dihydroxycoumarin

Descripción general

Descripción

5,7-Dihidroxicumarina, también conocida como esculetina, es un derivado de cumarina que se encuentra de forma natural. Se encuentra en varias plantas, incluidas las inflorescencias de Macaranga triloba.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5,7-Dihidroxicumarina se puede lograr mediante varios métodos. Un enfoque común implica la condensación de resorcinol con ácido málico en presencia de ácido sulfúrico concentrado. Esta reacción produce 7-hidroxicumarina, que luego se puede hidrolizar aún más para producir 5,7-Dihidroxicumarina .

Métodos de producción industrial: La producción industrial de 5,7-Dihidroxicumarina generalmente implica la extracción del compuesto de fuentes naturales, como la planta Macaranga triloba. El proceso de extracción incluye la extracción con disolventes seguida de pasos de purificación para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

O-Modification of 5,7-Dihydroxycoumarins

The presence of two hydroxy groups at the 5 and 7 positions in 5,7-dihydroxycoumarin presents a challenge for selective modification in synthesis . Traditionally, early synthesis involved nonselective reactions at both hydroxy groups, followed by separation of the resulting isomers. Modern methods use protective groups to direct reactions selectively or construct the this compound framework through the Horner–Wadsworth–Emmons reaction .

Alkylation/Alkenylation: Introduction of alkyl or alkenyl groups at the 5- or 7- positions .

Acylation: Introduction of acyl groups at the 5- or 7- positions .

Sulfonylation: Introduction of sulfonyl groups at the 5- or 7- positions .

Silylation: Introduction of silyl groups at the 5- or 7- positions .

Acylation Followed by Alkylation: Initial acylation followed by alkylation to achieve specific modifications .

Site-Selective Suzuki-Miyaura Cross-Coupling Reactions

Arylated coumarins can be produced through site-selective Suzuki-Miyaura cross-coupling reactions using the bis(triflate) of 4-methyl-5,7-dihydroxycoumarin .

Reactions with Amines and Formaldehyde

6,7-Dihydroxycoumarins react with formaldehyde and secondary amines via Mannich reaction, introducing a nitrogen-containing group that acts as a hydrogen bond acceptor .

Proton Transfer Reactions

6,7-Dihydroxycoumarin can undergo proton transfer reactions with 4-amino-TEMPO, where a proton is transferred from a hydroxyl group of the dihydroxycoumarin to the amino group of the radical .

Reactivity with Sodium Hydroxide

Due to its phenolic moiety, 6,7-dihydroxycoumarin exhibits weak acidic properties and can react with sodium hydroxide .

Other Reactions

- Phenols like 5,7-dihydroxy-4-methyl coumarin do not behave as organic alcohols, but react as weak organic acids .

- Phenols are sulfonated and nitrated very readily .

- Lactones react similarly to esters .

- Unusual nicotinoylation of 4-phenyl-5,7-dihydroxycoumarin has been reported, leading to the synthesis of 5- and 7-substituted-4-phenyl coumarins .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5,7-Dihydroxycoumarin has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the Myeloid cell leukemia-1 (Mcl-1) protein, which is often overexpressed in cancer cells. A notable derivative demonstrated an inhibitory constant () of 1.49 μM against Mcl-1, suggesting its potential in overcoming drug resistance in cancer therapies .

Neuroprotective Effects

In studies related to Parkinson's disease, this compound derivatives were tested for their ability to inhibit monoamine oxidase (MAO) isoforms. One derivative showed an IC50 value of 60 nM against MAO-B, indicating its potential as a neuroprotective agent .

Antimicrobial Properties

The antimicrobial effects of this compound have been extensively studied. It has shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Activity

A study evaluated the antibacterial efficacy of several coumarins, including this compound. The compound exhibited significant antimicrobial activity against MRSA strains when used in combination with conventional antibiotics like oxacillin . The minimum inhibitory concentration (MIC) was notably low, demonstrating its effectiveness in restoring antibiotic sensitivity.

Antioxidant Properties

The antioxidant capacity of this compound has been confirmed through various assays.

Radical Scavenging Activity

Studies utilizing DPPH and ABTS assays have demonstrated that this compound possesses considerable radical scavenging activity. Its ability to reduce ferric ions further supports its classification as a potent antioxidant .

Biological Implications

The antioxidant properties are crucial for protecting cells from oxidative stress-related damage, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Anticancer Properties : A derivative was tested against various cancer cell lines and showed selective cytotoxicity while sparing normal cells.

- Neuroprotection Study : In an animal model of Parkinson's disease, treatment with a specific derivative improved motor function significantly compared to controls.

- Antimicrobial Efficacy : In clinical settings, combinations of this compound with standard antibiotics resulted in enhanced treatment outcomes for patients with resistant infections.

Mecanismo De Acción

El mecanismo de acción de 5,7-Dihidroxicumarina implica su interacción con varios objetivos y vías moleculares. Se sabe que inhibe las enzimas catabólicas como la hialuronidasa y la colagenasa, lo que ayuda a preservar la integridad del tejido conectivo perivascular. Esta inhibición es crucial para sus efectos antiinflamatorios y antioxidantes .

Compuestos similares:

6,7-Dihidroxicumarina (Esculetina): Similar en estructura, pero difiere en la posición de los grupos hidroxilo.

4-Metil-5,7-dihidroxicumarina: Un derivado metilado con diferentes actividades biológicas.

7-Hidroxicumarina: Un precursor en la síntesis de 5,7-Dihidroxicumarina.

Singularidad: 5,7-Dihidroxicumarina es única debido a su patrón específico de hidroxilación, que contribuye a sus distintas actividades biológicas y aplicaciones. Sus dos grupos hidroxilo en las posiciones 5 y 7 la hacen particularmente eficaz para inhibir ciertas enzimas y exhibir fuertes propiedades antioxidantes .

Comparación Con Compuestos Similares

6,7-Dihydroxycoumarin (Esculetin): Similar in structure but differs in the position of hydroxyl groups.

4-Methyl-5,7-dihydroxycoumarin: A methylated derivative with different biological activities.

7-Hydroxycoumarin: A precursor in the synthesis of 5,7-Dihydroxycoumarin.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and applications. Its dual hydroxyl groups at positions 5 and 7 make it particularly effective in inhibiting certain enzymes and exhibiting strong antioxidant properties .

Actividad Biológica

5,7-Dihydroxycoumarin (DHC) is a naturally occurring compound within the coumarin family, known for its diverse biological activities. This article explores the biological properties of 5,7-DHC, including its antioxidant, antimicrobial, anticancer, and anticoagulant activities, supported by relevant research findings and case studies.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have demonstrated that 5,7-DHC exhibits significant antioxidant properties. For instance:

- DPPH and ABTS Assays : The compound showed effective radical scavenging activity with IC50 values of approximately 0.0185% in DPPH assays and 0.028% in ABTS assays .

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay indicated that 5,7-DHC has a Trolox equivalent antioxidant capacity (TEAC) of 577 mg/g, comparable to well-known antioxidants like gallic acid .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In a study assessing the antibacterial activities of several coumarin derivatives:

- Minimum Inhibitory Concentration (MIC) : The synthesized derivatives of 5,7-DHC exhibited notable antibacterial activity against a range of bacterial strains. The MIC values were determined through microdilution methods .

- Resistance Modifying Activity : Some coumarins displayed resistance-modifying effects, enhancing the efficacy of conventional antibiotics against resistant strains .

Anticancer Activity

The anticancer potential of 5,7-DHC has garnered attention in recent research:

- Cell Line Studies : In vitro studies on various cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) revealed that 5,7-DHC significantly reduced cell viability and induced morphological changes indicative of apoptosis .

- Mechanistic Insights : The compound's mechanism involves the induction of oxidative stress in cancer cells, leading to apoptosis while sparing normal cells .

Anticoagulant Activity

Coumarins are widely recognized for their anticoagulant properties. Specifically:

- Inhibition of Taq DNA Polymerase : Research indicated that 5,7-DHC exhibits inhibitory activity against Taq DNA polymerase with IC50 values ranging from 82.2 µM to 115.7 µM . This suggests potential applications in anticoagulation therapies.

- Clinical Implications : Coumarins are used in clinical settings for managing thromboembolic disorders. The variability in dosage and response to coumarin treatments emphasizes the importance of understanding individual patient factors and genetic predispositions .

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of this compound:

Propiedades

IUPAC Name |

5,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQFVJHWNCGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=CC(=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181765 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-18-5 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2732-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 5,7-dihydroxycoumarin is C9H6O4, and its molecular weight is 178.14 g/mol.

ANone: Yes, various spectroscopic techniques have been used to characterize this compound and its derivatives. These include: * NMR Spectroscopy (1H and 13C): Provides information about the number, type, and environment of hydrogen and carbon atoms in the molecule. [, , ] * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ] * Infrared Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [] * Ultraviolet-Visible Spectroscopy: Provides information about the electronic transitions within the molecule, which can be helpful in determining conjugation and aromaticity. []

ANone: The chemical equivalence of the hydroxy groups in this compound poses a challenge for selective modification. Several approaches have been developed, including: * Protection-Deprotection Strategies: Utilizing protecting groups like nicotinoyl benzotriazole allows for selective modification of one hydroxyl group while the other is protected. [, ] * Controlled Construction: Utilizing reactions like the Horner–Wadsworth–Emmons reaction allows for the controlled assembly of the this compound framework with desired substituents. []

ANone: Yes, recent research demonstrates the direct C-H functionalization of 5,7-dihydroxycoumarins with electron-deficient triazines under mild, metal-free conditions. This reaction exhibits high chemo- and regioselectivity. []

ANone: The choice of protecting group can significantly influence the reactivity of this compound. For instance, nicotinoylation with nicotinoyl benzotriazole preferentially protects the 7-OH group, enabling selective modification at the 5-OH position. [, , ]

ANone: Ionic liquids, such as TMGT (N,N,N′,N′-tetramethylguanidinium trifluoroacetate), have been successfully employed as green and reusable catalysts in the synthesis of 9,10-dihydropyrano[2,3-h]chromene-2,8-diones. These reactions utilize this compound derivatives, aromatic aldehydes, and Meldrum's acid as starting materials. []

ANone: this compound derivatives have demonstrated various biological activities, including: * Antioxidant activity: Some derivatives exhibit significant antioxidant properties by scavenging free radicals like DPPH. [, ] * Tyrosinase inhibition: Several derivatives have shown inhibitory effects against tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in skin-lightening cosmetics. [, ] * Anti-inflammatory activity: Certain 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins possess anti-inflammatory properties. [] * Antibacterial activity: Some this compound derivatives display potent antibacterial activity against various bacterial strains, including Staphylococcus aureus. [] * Antiproliferative activity: A series of synthesized coumarins, including this compound derivatives, exhibited antiproliferative activity against tumor cell lines like HEK 293 and HCT-116. [] * Anti-HIV activity: Derivatives like dimethylpyranocoumarins act as key intermediates in the synthesis of calanolide A, an HIV reverse transcriptase inhibitor. []

ANone: Yes, this compound and its derivatives have been isolated from various natural sources, including: * Morus alba (Mulberry) [, , , ] * Streblus ilicifolius [] * Eskemukerjea megacarpum [] * Mammea americana (Mammee apple) [, , , ] * Mesua ferrea (Ceylon ironwood) [, ] * Haplophyllum dauricum [, ] * Citrus medica (Citron) [] * Tadehagi triquetrum [] * Ficus carica (Fig) [] * Ampelopsis cantoniensis [] * Spatholobi Caulis []

ANone: The type and position of substituents on the coumarin core significantly influence the biological activity of this compound derivatives. * Hydroxyl Groups: The presence and position of hydroxyl groups are crucial for activity. For example, 5,7-dihydroxycoumarins are generally more potent tyrosinase inhibitors than their monohydroxylated counterparts. [] * Aryl/Alkyl Substituents: Introduction of aryl or alkyl groups at different positions can modulate activity. For instance, 6-acyl-4-aryl/alkyl derivatives exhibit potent anti-inflammatory activity. [] * Prenylation: Prenylation, the attachment of isoprenoid units, has been shown to influence biological activity. []

ANone: While specific QSAR models for this compound were not identified in the provided research, studies focusing on the relationship between the structure of coumarin derivatives and their inhibitory activity against specific targets like xanthine oxidase and HCV NS5B polymerase have been conducted. These studies provide insights into the structural features contributing to enhanced potency and selectivity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.